Lysine phosphate is derived from lysine, an essential amino acid that is crucial for protein synthesis and various metabolic functions. It is classified as a phosphorylated amino acid, which means it contains a phosphate group attached to the amino acid structure. This modification can alter the properties and functions of proteins, influencing processes such as enzyme activity, signal transduction, and cellular interactions.
Lysine phosphate can be synthesized using several methods, primarily involving the phosphorylation of lysine. The most common techniques include:
Technical parameters such as reaction conditions (temperature, solvent), enzyme specificity, and substrate concentration significantly influence the efficiency and yield of lysine phosphate synthesis.
The molecular structure of lysine phosphate consists of a lysine backbone with a phosphate group attached to one of its hydroxyl groups. The general formula can be represented as C₆H₁₄N₂O₄P. Key structural features include:
The three-dimensional conformation of lysine phosphate can be studied using techniques such as X-ray crystallography or NMR spectroscopy to understand its interactions within biological systems.
Lysine phosphate participates in various chemical reactions typical for phosphorylated compounds:
These reactions are influenced by factors such as pH, temperature, and the presence of other reactants or catalysts.
The mechanism by which lysine phosphate exerts its effects primarily revolves around its role in protein phosphorylation. This process involves:
This mechanism underscores the importance of phosphorylation in cellular regulation and signaling.
Lysine phosphate exhibits several notable physical and chemical properties:
These properties are crucial for understanding how lysine phosphate behaves in biological systems and its potential applications in research.
Lysine phosphate has diverse applications across various scientific fields:
The molecular nature of lysine polyphosphorylation remains a contested area in post-translational modification research. Two distinct mechanistic models have emerged:
Covalent phosphoramidate model: Early studies proposed that inorganic polyphosphate (polyP) chains form covalent phosphoramidate bonds with the ε-amino group of lysine residues, analogous to ATP-dependent protein phosphorylation. This model was supported by apparent acid stability of the modification in human and yeast proteins, suggesting a bond strength exceeding typical electrostatic interactions [7].
Non-covalent ionic model: Recent evidence challenges this paradigm. Biochemical analyses demonstrate that polyP modification (KPM) primarily occurs through strong ionic interactions between protonated lysine ε-amino groups and the negatively charged phosphate groups of polyP. Critical evidence includes:
A 2024 Molecular Cell study provided decisive evidence using nuclear magnetic resonance (NMR) spectroscopy, confirming the absence of covalent signatures in lysine-polyP complexes and establishing the dominance of ionic forces in these interactions [5]. This mechanistic distinction has profound implications for cellular regulation, as non-covalent modifications permit rapid, ATP-independent modulation of protein function in response to cellular polyP fluctuations.
Table 1: Key Evidence in the Covalent vs. Non-Covalent Polyphosphorylation Debate
Mechanistic Model | Supporting Evidence | Critical Counter-Evidence | Functional Implications |
---|---|---|---|
Covalent phosphoramidate | Acid stability in human HSP90; Putative phosphoramidate detection in yeast | Reversibility under physiological salt conditions; Absence of covalent signatures in NMR | Hypothesized stable signaling similar to ubiquitination |
Non-covalent ionic | Salt-reversible mobility shifts; pH-dependent binding; Lysine deletion abolishes binding | Preservation of structure in lysine deletion mutants (CD spectroscopy) | Rapid stress-responsive regulation; Energy-independent modification |
The ionic character of lysine-polyP interactions confers exquisite pH sensitivity to polyphosphorylation dynamics. The binding affinity is governed by:
Protonation equilibria: Lysine ε-amino groups exhibit a pKₐ ~10.5, maintaining positive charges at physiological pH. Polyphosphate chains possess high negative charge density (pKₐ ~1-2 for terminal phosphates), creating strong electrostatic complementarity. This charge-charge interaction follows a bell-shaped pH-dependency curve:
Binding stoichiometry: Isothermal titration calorimetry (ITC) studies reveal that polyP chains engage multiple lysine residues simultaneously. A 15-residue polyphosphate (15-mer) typically interacts with 4-6 lysines within a binding pocket, with dissociation constants (Kd) in the low micromolar range (1-20 μM). The binding enthalpy (ΔH) is highly negative, indicating substantial electrostatic contributions to complex stability [3].
Structural consequences: Molecular dynamics simulations demonstrate that polyP binding induces conformational expansion in intrinsically disordered lysine-rich regions. For example, the N-terminal domain of human endoplasmin (GRP-94) undergoes increased flexibility upon polyP association, potentially modulating its chaperone function. This expansion facilitates interactions with downstream effectors by exposing previously buried protein domains [7].
The protonation-dependent binding model explains how polyP serves as a cellular pH sensor:
Low pH (e.g., phagosome) → Lysine protonation enhanced → Increased polyP binding → Virulence activation High pH → Lysine deprotonation → PolyP release → Virulence attenuation
This mechanism enables pathogens like Pseudomonas aeruginosa to sense and respond to acidic host environments during infection [3] [5].
Lysine-polyphosphate interactions exhibit stringent sequence specificity and structural constraints. Proteome-wide analyses in Pseudomonas aeruginosa identified lysine-rich motifs (KRMs) as the primary polyP-binding modules, characterized by:
Consensus features:
Functional validation: Site-directed mutagenesis of EngA (GTPase) and SrmB (RNA helicase) demonstrated that deletion of their KRMs (residues 473-493 and 387-446, respectively) abolished polyP binding without perturbing protein folding (confirmed by circular dichroism spectroscopy). This abolished:
Structural hierarchy:
Table 2: Functionally Validated Lysine-Rich Motifs in Polyphosphate-Binding Proteins
Protein | Organism | Lysine-Rich Sequence | Biological Function | Binding Affinity (Kd, μM) |
---|---|---|---|---|
EngA | P. aeruginosa | KKKKVKQKKAKKAKTKKEK | Ribosome maturation | 3.2 ± 0.4 |
SrmB | P. aeruginosa | K387KKKKAKKKTKKAKKKK406 | RNA helicase activity | 5.8 ± 0.7 |
TyrRS | E. coli | K85-K238 cluster* | tRNA aminoacylation | Not determined |
Endoplasmin (GRP-94) | H. sapiens | KKKES5KKK | Molecular chaperoning | 12.1 ± 1.2 |
*K85, K235, K238 acetylation sites spatially cluster to form a cationic surface [1]
The development of computational tools (e.g., Python-based KRM predictors ranking lysine density) enables proteome-wide identification of polyP targets, revealing enrichment in:
Despite the predominance of ionic interactions, phosphoramidate bonds remain a biologically plausible modification mechanism under specific conditions:
Chemical plausibility: Phosphoramidate (P-N) bonds can form between polyP and lysine through thermodynamically unfavorable reactions:
Lys-NH₂ + ~P<sub>n</sub>~P → Lys-NH-PO<sub>3</sub>~P<sub>n-1</sub> + H<sup>+</sup> (ΔG°' ≈ +21 kJ/mol, requiring enzymatic catalysis)
These bonds exhibit greater stability than phosphoesters (hydrolysis half-life ~20 hours at pH 7.0 vs. ~10 seconds for serine phosphate) but remain susceptible to:
Biological evidence: Putative phosphoramidate formation was reported in:
Enzymatic candidates: While no dedicated phosphoramidate ligases are confirmed, several enzyme classes could potentially catalyze P-N bond formation:
The functional significance of genuine phosphoramidate bonds, if they occur in vivo, would lie in creating metabolically stable signaling marks analogous to ubiquitination, but current evidence suggests they are rare exceptions rather than prevalent modifications [5] [7].
Distinctive properties of phosphoramidate vs. ionic polyphosphorylation:
graph LRA[Lysine-PolyP Interaction] --> B[Ionic Binding]A --> C[Covalent Phosphoramidate]B --> D1[Salt-reversible]B --> D2[Protonation-dependent]B --> D3[Abundant in prokaryotes]C --> E1[Acid-stable]C --> E2[Requires enzymatic catalysis?]C --> E3[Rare in proteomes]
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